molecular formula C20H24N2O2 B2747852 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole CAS No. 443328-65-2

2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole

Cat. No.: B2747852
CAS No.: 443328-65-2
M. Wt: 324.424
InChI Key: NHFBOJIQBQFQOP-UHFFFAOYSA-N
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Description

2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methoxyphenoxy group and a pentyl side chain, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxyphenol derivative reacts with a halomethylbenzimidazole intermediate.

    Attachment of the Pentyl Side Chain: The pentyl side chain can be introduced through alkylation reactions, where a pentyl halide reacts with the benzimidazole core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole: Lacks the pentyl side chain, which may affect its biological activity and chemical properties.

    1-pentyl-1H-benzo[d]imidazole: Lacks the methoxyphenoxy group, which may influence its reactivity and interactions with biological targets.

    4-methoxyphenoxybenzimidazole: Lacks the pentyl side chain and may have different solubility and pharmacokinetic properties.

Uniqueness

2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole is unique due to the presence of both the methoxyphenoxy group and the pentyl side chain, which may confer distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-pentylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-4-7-14-22-19-9-6-5-8-18(19)21-20(22)15-24-17-12-10-16(23-2)11-13-17/h5-6,8-13H,3-4,7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFBOJIQBQFQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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